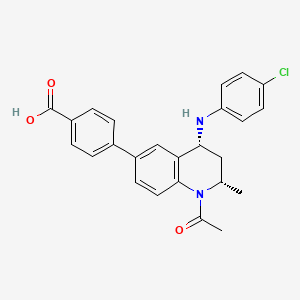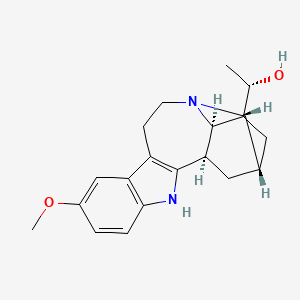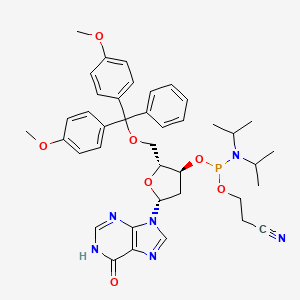
DMT-dI 磷酰胺基酯
描述
DMT-dI 磷酰胺 是一种修饰的磷酰胺单体,主要用于寡核苷酸的合成。 该化合物以其促进肌苷掺入合成 DNA 序列的能力而著称,这对于各种研究和治疗应用至关重要 .
科学研究应用
DMT-dI 磷酰胺 广泛应用于各种科学研究领域:
生化分析
Biochemical Properties
DMT-dI Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily chemical, involving the formation of phosphodiester bonds that link nucleotides together to form oligonucleotides .
Cellular Effects
The effects of DMT-dI Phosphoramidite on cells are primarily observed in the context of its role in oligonucleotide synthesis. It influences cell function by enabling the synthesis of specific DNA or RNA sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of DMT-dI Phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. It participates in the formation of phosphodiester bonds, linking nucleotides together to form DNA or RNA sequences . This process involves binding interactions with enzymes involved in oligonucleotide synthesis, potential enzyme activation or inhibition, and changes in gene expression as a result of the synthesized sequences .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, DMT-dI Phosphoramidite contributes to the synthesis of oligonucleotides. Information on the product’s stability, degradation, and long-term effects on cellular function is largely dependent on the specific conditions of the experiment, including factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of DMT-dI Phosphoramidite at different dosages in animal models have not been extensively studied, as it is primarily used in vitro for oligonucleotide synthesis .
Metabolic Pathways
DMT-dI Phosphoramidite is involved in the metabolic pathway of oligonucleotide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Within cells and tissues, DMT-dI Phosphoramidite is utilized in the locations where oligonucleotide synthesis occurs . It may interact with transporters or binding proteins involved in this process.
Subcellular Localization
The subcellular localization of DMT-dI Phosphoramidite is likely to be within the compartments of the cell where oligonucleotide synthesis occurs . Any effects on its activity or function would be related to its role in this process.
准备方法
合成路线和反应条件
DMT-dI 磷酰胺 的合成通常涉及在 5’-羟基位置用二甲氧基三苯甲基 (DMT) 基团保护肌苷。 然后,将受保护的肌苷与磷酰二胺试剂反应,例如 2-氰基乙基 N,N,N’,N’-四异丙基磷酰二胺,在弱酸催化剂的存在下反应 . 反应条件通常涉及无水溶剂,如乙腈,并在惰性气氛下进行,以防止水解 .
工业生产方法
DMT-dI 磷酰胺 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及严格的质量控制措施,包括核磁共振波谱、高效液相色谱和质谱,以确保产品的纯度和一致性 . 合成的可扩展性允许生产多克级数量,这对于商业应用至关重要 .
化学反应分析
反应类型
DMT-dI 磷酰胺 在寡核苷酸合成过程中主要进行取代反应。关键反应包括:
脱保护基: 去除 DMT 保护基。
偶联: 在磷酰胺 与正在生长的寡核苷酸链之间形成亚磷酸三酯键。
氧化: 将亚磷酸三酯转化为磷酸三酯。
封端: 阻止未反应的羟基以防止副反应.
常用试剂和条件
脱保护基: 通常使用三氯乙酸在二氯甲烷中完成。
偶联: 在乙腈中涉及四唑作为催化剂。
氧化: 使用碘在水和吡啶中进行。
封端: 用乙酸酐和 N-甲基咪唑完成.
主要产物
这些反应的主要产物是具有所需序列的延伸的寡核苷酸链。 副产物可能包括截断序列和修饰不完全的寡核苷酸 .
作用机制
DMT-dI 磷酰胺 通过将核苷酸顺序添加到正在生长的 DNA 链中发挥作用。DMT 基团保护 5’-羟基,防止不必要的反应。在合成过程中,DMT 基团被去除,允许磷酰胺 与前一个核苷酸的 3’-羟基反应。 重复此过程以构建所需的寡核苷酸序列 .
相似化合物的比较
类似化合物
- DMT-dA 磷酰胺
- DMT-dC 磷酰胺
- DMT-dG 磷酰胺
- DMT-dT 磷酰胺
独特性
DMT-dI 磷酰胺 由于其将肌苷掺入 DNA 序列的能力而独一无二。 肌苷可以与多个碱基配对,在杂交中提供灵活性,使其对需要简并序列或研究突变的应用非常有价值 .
属性
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZROFWRPJVEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


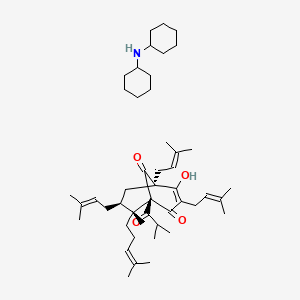

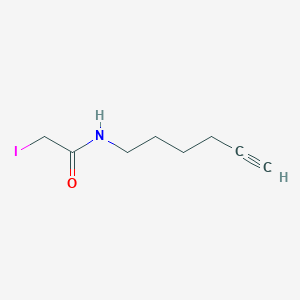
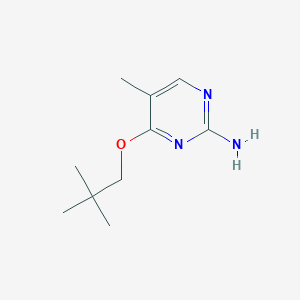
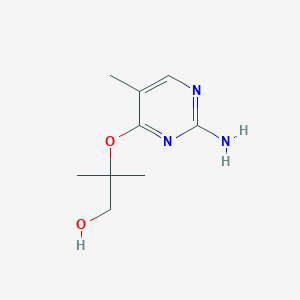
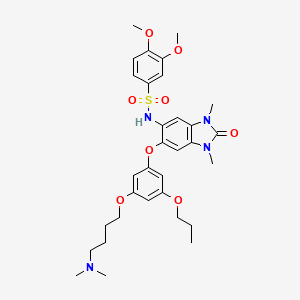
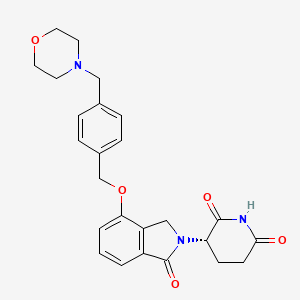
![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)
